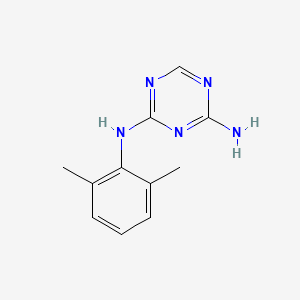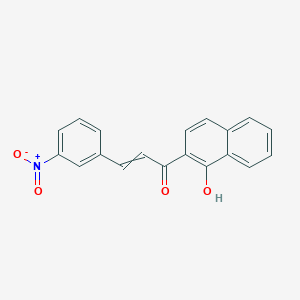![molecular formula C18H50OSi6 B14331505 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane CAS No. 110086-49-2](/img/structure/B14331505.png)
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane typically involves the reaction of trimethylsilyl chloride with other silicon-containing compounds under controlled conditions. For example, bis(trimethylsilyl)amine can be synthesized by treating trimethylsilyl chloride with ammonia .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional purification steps to ensure the compound’s high purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-oxygen bonds.
Reduction: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, ammonia, and various oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield silicon-oxygen compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-containing compounds, which can enhance the stability and reactivity of the modified molecules .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine: Known for its use as a reagent in organic synthesis and as a precursor to bases.
Trimethylsilylacetylene: Used in Sonogashira couplings and as a source of acetylene in organic synthesis.
1,3-Bis(trimethylsilyl)urea: Employed in various chemical reactions as a reagent.
Uniqueness
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane is unique due to its specific structure, which provides a combination of chemical inertness and large molecular volume. This makes it particularly useful in applications requiring stable and reactive silicon-containing compounds .
Properties
CAS No. |
110086-49-2 |
|---|---|
Molecular Formula |
C18H50OSi6 |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-[bis(trimethylsilyl)methyl-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H50OSi6/c1-20(2,3)17(21(4,5)6)24(13,14)19-25(15,16)18(22(7,8)9)23(10,11)12/h17-18H,1-16H3 |
InChI Key |
OPLGIASQSNJQSY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)O[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


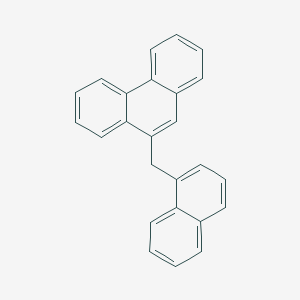

![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
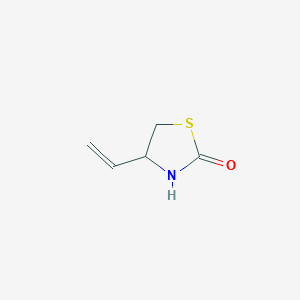
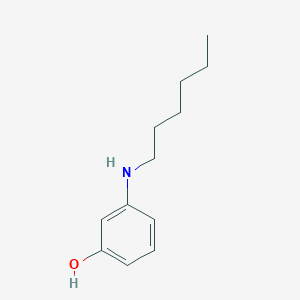
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
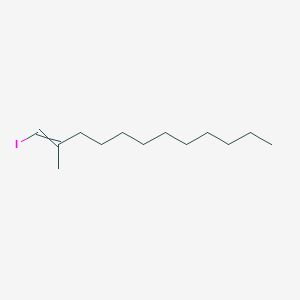

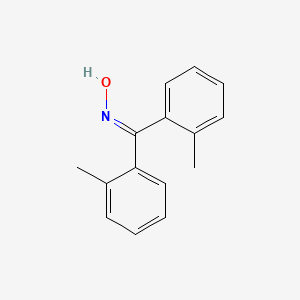
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
